PCSK9 Inhibitory Potency vs. Nilotinib
In a direct head-to-head comparison within the same study, 3-cyano-N-methoxy-N-methylbenzamide (compound 3f) exhibited an IC50 of 537 nM for disruption of the PCSK9-LDL receptor interaction, representing an 18.2-fold improvement in potency over the initial hit compound nilotinib, which demonstrated an IC50 of 9.8 μM in the identical in vitro PCSK9-LDLR binding assay [1]. Furthermore, this compound showed no inhibitory activity (IC50 > 10 μM) against a panel of kinases, whereas nilotinib is a known kinase inhibitor with broader off-target activity [1].
| Evidence Dimension | PCSK9-LDLR binding inhibition (IC50) |
|---|---|
| Target Compound Data | 537 nM |
| Comparator Or Baseline | Nilotinib: 9.8 μM (9,800 nM) |
| Quantified Difference | 18.2-fold improvement (9,800 nM / 537 nM) |
| Conditions | In vitro PCSK9-LDLR binding assay |
Why This Matters
This 18.2-fold potency advantage and kinase selectivity profile make 3-cyano-N-methoxy-N-methylbenzamide a superior chemical probe for PCSK9 target validation studies compared to the less potent and less selective nilotinib.
- [1] Evison BJ, Palmer JT, Lambert G, et al. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove. Bioorganic & Medicinal Chemistry. 2020;28(2):115-126. View Source
